molecular formula C13H11BrO2 B6383199 3-Bromo-5-(3-methoxyphenyl)phenol CAS No. 1261952-11-7

3-Bromo-5-(3-methoxyphenyl)phenol

Cat. No.: B6383199
CAS No.: 1261952-11-7
M. Wt: 279.13 g/mol
InChI Key: CFPBJJNMFLBFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(3-methoxyphenyl)phenol (molecular formula: C₁₃H₁₁BrO₂, molecular weight: 279.1 g/mol) is a brominated phenolic compound characterized by a methoxyphenyl substituent at the 5-position and a bromine atom at the 3-position of the phenol ring.

Properties

IUPAC Name

3-bromo-5-(3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPBJJNMFLBFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686374
Record name 5-Bromo-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-11-7
Record name 5-Bromo-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxyphenol to form an ether intermediate. This intermediate is then subjected to demethylation using boron tribromide (BBr3) to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also involve continuous flow processes to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Boron Tribromide (BBr3): Used for demethylation reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

    Substituted Phenols: Through nucleophilic aromatic substitution.

    Quinones and Hydroquinones: Through oxidation and reduction reactions.

    Biaryl Compounds: Through Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methoxyphenyl)phenol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the bromine atom and methoxyphenyl group can influence its binding affinity and selectivity towards these targets. In materials science, its unique structure imparts specific properties to the materials, such as thermal stability and conductivity .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂): Decrease phenol acidity by stabilizing the deprotonated form via resonance or inductive effects. For example, this compound is less acidic (higher pKa) than its chloro or trifluoromethyl analogs .
  • Electron-withdrawing groups (e.g., -Cl, -CF₃): Increase acidity by destabilizing the phenoxide ion. 3-Bromo-5-(trifluoromethyl)phenol exhibits a pKa comparable to carboxylic acids, making it reactive in nucleophilic environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.